molecular formula C8H7NO3 B14847340 6-Acetyl-5-hydroxypyridine-2-carbaldehyde

6-Acetyl-5-hydroxypyridine-2-carbaldehyde

Cat. No.: B14847340
M. Wt: 165.15 g/mol
InChI Key: HQPUWFBUTPQODG-UHFFFAOYSA-N
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Description

6-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both aldehyde and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 6-hydroxymethylpyridoxine derivatives using reagents such as manganese dioxide . The reaction conditions typically involve mild temperatures and controlled reaction times to ensure regioselectivity and high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde and ketone groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid.

    Reduction: 6-Acetyl-5-hydroxypyridine-2-methanol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde largely depends on its chemical reactivity. For instance, when forming Schiff bases with amines, the compound undergoes a condensation reaction, resulting in the formation of a C=N bond. This reaction is facilitated by the presence of the aldehyde group, which is highly reactive towards nucleophiles. The resulting Schiff bases can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde:

    6-Hydroxymethylpyridoxine: A derivative of pyridoxine (vitamin B6) with similar structural features but different functional groups.

    Pyridoxal: Another derivative of pyridoxine, which contains an aldehyde group at the 4-position.

Uniqueness

6-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-acetyl-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)8-7(12)3-2-6(4-10)9-8/h2-4,12H,1H3

InChI Key

HQPUWFBUTPQODG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)C=O)O

Origin of Product

United States

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